![molecular formula C8H9ClN2O3S B12001800 4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide CAS No. 52102-43-9](/img/structure/B12001800.png)
4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted sulfonamides, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The major products include sulfonic acids and sulfinamides, respectively.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(4-chlorophenyl)benzenesulfonamide: This compound is structurally similar but contains an amino group instead of a methylcarbamoyl group.
4-Chloro-N-(ethylcarbamoyl)benzene-1-sulfonamide: Similar to the title compound but with an ethylcarbamoyl group instead of a methylcarbamoyl group.
Uniqueness
4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methylcarbamoyl group provides unique reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
52102-43-9 | |
Molekularformel |
C8H9ClN2O3S |
Molekulargewicht |
248.69 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-3-methylurea |
InChI |
InChI=1S/C8H9ClN2O3S/c1-10-8(12)11-15(13,14)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
UILWTRPTZSLBBP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.